6-Cyclopropyl-N-(2-ethylphenyl)pyrimidine-4-carboxamide
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Overview
Description
6-Cyclopropyl-N-(2-ethylphenyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is known for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-N-(2-ethylphenyl)pyrimidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethylphenylamine with cyclopropyl isocyanate to form the intermediate, which is then subjected to cyclization with a pyrimidine derivative under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to monitor the reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions: 6-Cyclopropyl-N-(2-ethylphenyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-Cyclopropyl-N-(2-ethylphenyl)pyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Cyclopropyl-N-(2-ethylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2). By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
- 6-Cyclopropyl-N-(2-methylphenyl)pyrimidine-4-carboxamide
- 6-Cyclopropyl-N-(2-isopropylphenyl)pyrimidine-4-carboxamide
- 6-Cyclopropyl-N-(2-tert-butylphenyl)pyrimidine-4-carboxamide
Comparison: 6-Cyclopropyl-N-(2-ethylphenyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct pharmacological properties. Compared to its analogs, this compound may exhibit enhanced anti-inflammatory activity and better pharmacokinetic properties .
Properties
IUPAC Name |
6-cyclopropyl-N-(2-ethylphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-2-11-5-3-4-6-13(11)19-16(20)15-9-14(12-7-8-12)17-10-18-15/h3-6,9-10,12H,2,7-8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDCEBYOIMECJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NC=NC(=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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